Ethyl 4-(4-hexylphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(4-hexylphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butyrate backbone, which is further substituted with a hexylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-hexylphenyl)-4-oxobutyrate typically involves the esterification of 4-(4-hexylphenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-hexylphenyl)-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of 4-(4-hexylphenyl)-4-oxobutyric acid.
Reduction: Formation of 4-(4-hexylphenyl)-4-hydroxybutyrate.
Substitution: Formation of substituted phenyl derivatives, such as 4-(4-nitrohexylphenyl)-4-oxobutyrate.
Scientific Research Applications
Ethyl 4-(4-hexylphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as plasticizers and surfactants.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-hexylphenyl)-4-oxobutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The phenyl ring may interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 4-(4-hexylphenyl)-4-oxobutyrate can be compared with other similar compounds, such as:
Ethyl 4-(4-methylphenyl)-4-oxobutyrate: Differing by the presence of a methyl group instead of a hexyl group, leading to variations in hydrophobicity and reactivity.
Ethyl 4-(4-ethylphenyl)-4-oxobutyrate: Featuring an ethyl group, which affects the compound’s solubility and interaction with other molecules.
Ethyl 4-(4-phenyl)-4-oxobutyrate: Lacking any alkyl substitution on the phenyl ring, resulting in different chemical and physical properties.
The uniqueness of this compound lies in its hexyl substitution, which imparts distinct hydrophobic characteristics and influences its behavior in various chemical and biological systems.
Properties
IUPAC Name |
ethyl 4-(4-hexylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-3-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21-4-2/h9-12H,3-8,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCUKRFRTAOHEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401345 |
Source
|
Record name | ETHYL 4-(4-HEXYLPHENYL)-4-OXOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312943-18-3 |
Source
|
Record name | ETHYL 4-(4-HEXYLPHENYL)-4-OXOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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